molecular formula C17H11N3O2S B2809175 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide CAS No. 863589-41-7

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide

Cat. No.: B2809175
CAS No.: 863589-41-7
M. Wt: 321.35
InChI Key: YTYJMRRWOZWRGD-UHFFFAOYSA-N
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Description

N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-YL}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl ring at position 3, substituted with a furan-2-carboxamide group. The furan-2-carboxamide substituent introduces a planar, electron-rich aromatic system, which may enhance solubility and influence binding specificity compared to bulkier substituents like naphthamide .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJMRRWOZWRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenyl and furan-2-carboxamide groups. One common synthetic route involves the annulation of a thiazole ring to a pyridine derivative. This can be achieved through various methods, including cyclization reactions using appropriate starting materials and reagents .

Industrial Production Methods

This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways. The compound binds to the active site of PI3K, inhibiting its activity and thereby modulating downstream signaling events .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Activity/Properties Reference
Target Compound Thiazolo[5,4-b]pyridine Furan-2-carboxamide ~335 (estimated) Unknown (HTS candidate)
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine 1-Naphthamide ~385 (estimated) Prioritized in HTS
N-Cyclohexyl-5-nitrofuran-2-carboxamide Furan 5-Nitro, cyclohexylcarboxamide ~266 (calculated) Trypanocidal
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine Thiophene-2-sulfonamide, methyl ~397 (estimated) Improved metabolic stability

*Molecular weights estimated based on structural formulas.

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